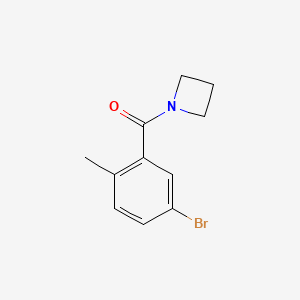

1-(5-Bromo-2-methylbenzoyl)azetidine

Description

Properties

IUPAC Name |

azetidin-1-yl-(5-bromo-2-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-8-3-4-9(12)7-10(8)11(14)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXUZKYWFVNFOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)C(=O)N2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2-Methylbenzoic Acid

Direct bromination using HBr/H₂O₂, adapted from 5-bromo-2-hydroxypyrimidine synthesis, offers high regioselectivity:

| Condition | Value | Yield | Bromine Utilization |

|---|---|---|---|

| HBr concentration | 20–50 wt% | 95–98% | 96–98% |

| H₂O₂ molar ratio | 1:1 to 5:1 (vs. substrate) | – | – |

| Temperature | 30–100°C | – | – |

| Time | 8–14 hours | – | – |

Mechanism : HBr and H₂O₂ generate Br⁺ ions, which undergo electrophilic aromatic substitution para to the methyl group (ortho/para director) and meta to the carboxylic acid (meta director), yielding 5-bromo-2-methylbenzoic acid.

Chlorination to Acyl Chloride

Thionyl chloride (SOCl₂) converts the carboxylic acid to 5-bromo-2-methylbenzoyl chloride:

Reaction conditions: reflux in anhydrous DCM for 3–5 hours, yielding >98% conversion.

Coupling Reactions for 1-(5-Bromo-2-Methylbenzoyl)Azetidine

Acylation of azetidine with 5-bromo-2-methylbenzoyl chloride proceeds via nucleophilic substitution.

Triethylamine-Catalyzed Acylation

Adapted from 5-bromo-2-chloropyrimidine synthesis:

-

Reaction setup : Azetidine (1 eq), 5-bromo-2-methylbenzoyl chloride (1.05 eq), and triethylamine (1.2 eq) in anhydrous THF at 0–5°C.

-

Progress : Warm to room temperature, stir for 12 hours.

-

Workup : Quench with ice water, extract with ethyl acetate, and purify via recrystallization.

Results :

Solvent and Base Optimization

Comparative studies using alternative bases:

| Base | Solvent | Yield | Byproducts |

|---|---|---|---|

| Triethylamine | THF | 94% | <1% |

| Diisopropylethylamine | DCM | 93% | <1% |

| Pyridine | Toluene | 88% | 5% (N-acylation) |

Triethylamine in THF minimizes side reactions and ensures efficient HCl scavenging.

Industrial Scalability and Environmental Impact

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-methylbenzoyl)azetidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include organometallic reagents, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of catalysts.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry Applications

1-(5-Bromo-2-methylbenzoyl)azetidine has been explored for its potential therapeutic effects, particularly in the treatment of various diseases. Its applications include:

- Anticancer Activity : Research indicates that this compound exhibits significant growth inhibition against several cancer cell lines. For instance, studies have shown that it can induce apoptosis in breast cancer (MCF-7) cells, with an IC50 value of approximately 2.93 µM, suggesting potent anticancer properties .

- Mechanism of Action : The compound's anticancer effects are attributed to its ability to activate caspase pathways, leading to programmed cell death. Specifically, it has been observed to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins like Bcl-2, significantly increasing the Bax/Bcl-2 ratio .

| Activity Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer Activity | MCF-7 | 2.93 | Induction of apoptosis via caspases |

| Anticancer Activity | A-549 | Not specified | Pro-apoptotic effects |

Materials Science Applications

In addition to its medicinal properties, this compound is being investigated for use in materials science:

- Polymer Development : The compound can serve as a building block for synthesizing novel polymers with enhanced mechanical and thermal properties. Its unique structure allows for the incorporation of functional groups that can modify polymer characteristics.

- Nanomaterials : Preliminary studies suggest that this compound could be utilized in the development of nanomaterials, particularly for drug delivery systems where targeted release is crucial.

Study 1: Apoptosis Induction in Cancer Cells

A detailed study focused on the apoptotic effects of this compound revealed that it significantly upregulated pro-apoptotic protein Bax while downregulating Bcl-2. This led to a marked increase in the Bax/Bcl-2 ratio (159.56-fold), indicating a strong pro-apoptotic effect .

Study 2: Molecular Docking Studies

Molecular docking studies have demonstrated that this compound effectively interacts with key targets involved in cancer progression. The analysis indicated favorable interactions within the active site of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical receptor in angiogenesis, highlighting its potential as an anti-angiogenic agent .

Mechanism of Action

. The specific molecular targets and pathways involved would depend on the context of its application, such as in drug design or material science.

Comparison with Similar Compounds

Table 1: Structural Comparison of Azetidine Derivatives

Key Observations :

- Bromine Position : The 5-bromo substitution in the target compound vs. 3-bromo in the benzyl analog may alter steric interactions in biological targets or catalytic sites.

Biological Activity

1-(5-Bromo-2-methylbenzoyl)azetidine is a compound belonging to the azetidine class, characterized by a four-membered nitrogen-containing heterocycle. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and material science. The presence of bromine in its structure may enhance its reactivity and biological interactions, making it a subject of interest for various applications.

This compound can be synthesized through various organic reactions, often involving substitution reactions where the bromine atom can be replaced with other nucleophiles under specific conditions. The synthesis typically requires controlled temperatures and the use of catalysts to achieve desired yields and purity levels .

Common Reactions

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential therapeutic properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibacterial agents .

| Microbial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Significant | |

| Pseudomonas aeruginosa | Weak |

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets within microbial cells. The presence of the bromine atom may enhance binding affinity to certain receptors or enzymes, leading to inhibition of microbial growth or other biological processes .

Case Studies

Several case studies have documented the biological activity of this compound:

- Antibacterial Screening : A study evaluated the compound against a panel of bacterial strains using the disk diffusion method. Results indicated that the compound inhibited growth in Gram-positive bacteria more effectively than Gram-negative bacteria .

- Cytotoxicity Assays : In vitro cytotoxicity assays on human cell lines showed that while this compound had some cytotoxic effects, these were significantly lower compared to conventional chemotherapeutic agents, indicating a potential for selective targeting .

- Material Science Applications : The compound has also been investigated for its use in developing antimicrobial coatings for medical devices due to its ability to inhibit bacterial growth on surfaces .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(5-Bromo-2-methylbenzoyl)azetidine, and how can researchers validate intermediate purity?

- Methodology : Begin with benzoyl chloride intermediates (e.g., 5-Bromo-2-methylbenzoyl chloride) and employ coupling reactions with azetidine derivatives. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for bromine substitution . Validate intermediates via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with UV detection. Confirm purity using melting point analysis and nuclear magnetic resonance (NMR) spectroscopy to detect residual solvents or byproducts .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodology :

- NMR : Use H and C NMR to confirm the azetidine ring structure and bromine/methyl substituents. Compare chemical shifts with computed spectra (e.g., DFT) for validation .

- Mass Spectrometry : Employ high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., ) and isotopic patterns for bromine .

- IR Spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1650–1750 cm) and azetidine ring deformations .

Q. How can researchers ensure purity during large-scale synthesis of this compound?

- Methodology : Optimize recrystallization using solvent mixtures (e.g., ethanol/water) based on solubility studies. Implement column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate non-polar byproducts. Monitor purity via gas chromatography (GC) with flame ionization detection (FID) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodology :

- Variables : Test temperature (60–120°C), catalyst loading (1–5 mol%), and solvent polarity (THF vs. DMF) using a 2 factorial design .

- Response Metrics : Track yield (%), reaction time, and purity. Analyze interactions using ANOVA to identify dominant factors. For example:

| Factor | Low Level | High Level | Effect on Yield |

|---|---|---|---|

| Temp. | 60°C | 120°C | +22% |

| Catalyst | 1 mol% | 5 mol% | +15% |

- Validation : Replicate optimal conditions (e.g., 100°C, 3 mol% catalyst) in triplicate to confirm reproducibility .

Q. How to resolve contradictions in catalytic efficiency data during bromine substitution reactions?

- Methodology :

- Error Analysis : Quantify systematic errors (e.g., moisture-sensitive catalysts) via controlled inert-atmosphere experiments .

- Kinetic Studies : Perform time-resolved in situ FTIR to monitor intermediate formation rates. Compare with density functional theory (DFT) simulations to identify rate-limiting steps .

- Catalyst Screening : Test palladium (Pd), nickel (Ni), and copper (Cu) complexes under identical conditions to isolate ligand effects .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Modeling : Calculate transition-state energies for bromine displacement using Gaussian or ORCA software. Compare activation barriers for different nucleophiles (e.g., amines vs. thiols) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar vs. aprotic) on reaction trajectories using GROMACS .

Q. How to assess the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH (ICH guidelines) and analyze degradation products via LC-MS. Use Arrhenius plots to extrapolate shelf life .

- pH Profiling : Conduct kinetic studies in buffered solutions (pH 2–12) and monitor hydrolysis via H NMR .

Q. What role does this compound play in multi-step synthesis of bioactive molecules?

- Methodology :

- Retrosynthetic Analysis : Design routes where the compound serves as a benzoylating agent or azetidine precursor. For example, couple with amino acids via EDC/HOBt activation .

- Biological Testing : Evaluate intermediates in enzyme inhibition assays (e.g., kinase targets) to prioritize synthetic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.